molecular formula C43H34N6O3 B1459886 N2-Tritylcandesartan CAS No. 894806-43-0

N2-Tritylcandesartan

Cat. No.: B1459886
CAS No.: 894806-43-0
M. Wt: 682.8 g/mol
InChI Key: NMKRZXGJFVQTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Tritylcandesartan is a useful research compound. Its molecular formula is C43H34N6O3 and its molecular weight is 682.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N2-Tritylcandesartan is a derivative of Candesartan, which is an angiotensin receptor blocker . The primary target of this compound is likely the type-1 angiotensin II receptor (AT1). This receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound, like Candesartan, selectively blocks the binding of angiotensin II to the AT1 receptor . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, this compound inhibits the effects of angiotensin II, a key player in the RAAS. This leads to vasodilation, decreased aldosterone secretion, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Candesartan is administered orally as a prodrug, which is rapidly converted to its active metabolite during absorption in the gastrointestinal tract . The specifics of this compound’s ADME properties would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of Candesartan. By blocking the AT1 receptor, this compound prevents the actions of angiotensin II, leading to vasodilation and decreased blood pressure . This can have beneficial effects in conditions such as hypertension and heart failure .

Properties

IUPAC Name

2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKRZXGJFVQTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.